
N-(Cyclohexylmethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexylmethyl)guanidine is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a cyclohexylmethyl moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)guanidine typically involves the reaction of cyclohexylmethylamine with a guanidylating agent. One common method is the reaction of cyclohexylmethylamine with S-methylisothiourea under basic conditions to yield this compound . Another approach involves the use of carbodiimides as guanidylating agents, which react with cyclohexylmethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclohexylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles can be used, and reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-(Cyclohexylmethyl)amine.
Aplicaciones Científicas De Investigación
N-(Cyclohexylmethyl)guanidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(Cyclohexylmethyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In medicinal applications, the compound may inhibit enzymes or interfere with cellular signaling pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds have similar structures but with different substituents on the guanidine group.
Cyclohexylamine Derivatives: Compounds with a cyclohexyl group attached to various functional groups.
Uniqueness
N-(Cyclohexylmethyl)guanidine is unique due to the combination of the cyclohexylmethyl group and the guanidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H17N3 |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)guanidine |
InChI |
InChI=1S/C8H17N3/c9-8(10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,9,10,11) |
Clave InChI |
BGYOSMOBMYFJEB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


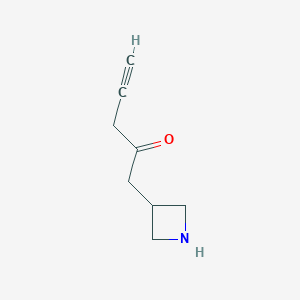
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
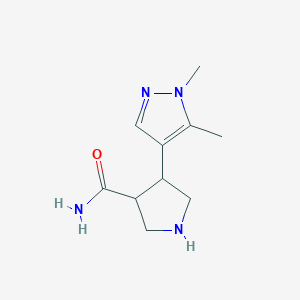
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
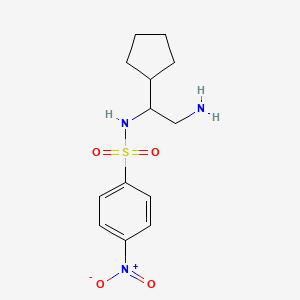
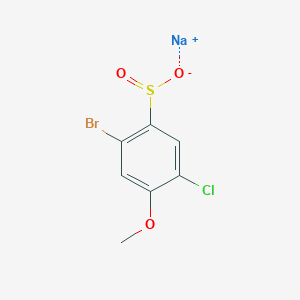
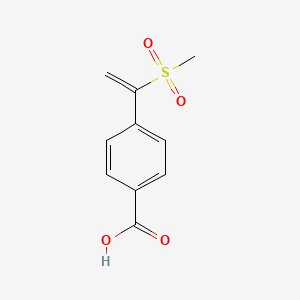
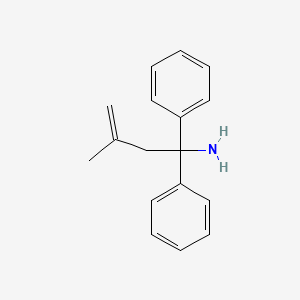
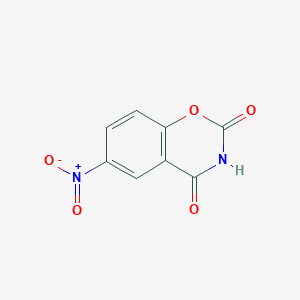
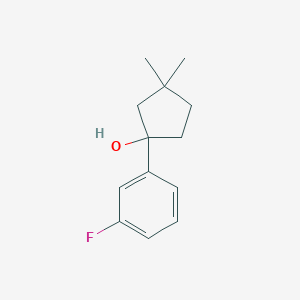

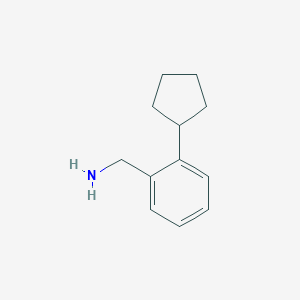
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)
